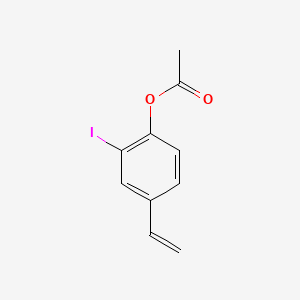

2-Iodo-4-vinylphenyl Acetate

Description

Contextual Significance of Halogenated Vinyl Aromatic Compounds in Contemporary Chemical Research

Halogenated vinyl aromatic compounds are of paramount importance in modern chemical research, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The presence of a halogen atom, particularly iodine, on the aromatic ring makes these compounds highly amenable to a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules.

The vinyl group, on the other hand, provides a site for polymerization, olefin metathesis, and other addition reactions. The combination of these two functionalities in a single molecule allows for a stepwise and controlled elaboration of the molecular structure. Halogenated compounds are prevalent in medicinal chemistry, with approximately one-third of drugs in clinical trials containing a halogen. mdpi.com The inclusion of a halogen can enhance a drug's pharmacological properties, including its lipophilicity, membrane permeability, and binding affinity to its target. mdpi.comnih.gov

Structural and Functional Group Analysis of 2-Iodo-4-vinylphenyl Acetate (B1210297) for Synthetic Applications

The synthetic utility of 2-Iodo-4-vinylphenyl acetate stems directly from its distinct structural features: an iodinated phenyl ring, a vinyl group, and an acetate ester.

| Functional Group | Key Features and Reactivity |

| Iodo Group | The carbon-iodine bond is the most reactive among the carbon-halogen bonds (excluding astatine), making it an excellent leaving group in nucleophilic aromatic substitution and a prime participant in transition-metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the facile introduction of a wide range of substituents at the ortho-position. |

| Vinyl Group | The vinyl group is a versatile functional handle that can undergo a variety of transformations, including polymerization to form polystyrene-based materials, hydrogenation to an ethyl group, and various addition reactions across the double bond. It is a key component in the synthesis of functionalized styrenes. acs.orgresearchgate.net |

| Acetate Group | The acetate group serves as a protecting group for the phenolic hydroxyl. It can be readily hydrolyzed under basic or acidic conditions to reveal the phenol, which can then be used in further synthetic manipulations, such as etherification or conversion to other functional groups. |

This trifecta of functional groups allows for a high degree of synthetic flexibility, enabling chemists to perform sequential reactions with high selectivity.

Overview of Research Directions in Functionalized Styrenes and Aryl Halides

Current research involving functionalized styrenes and aryl halides is vibrant and multifaceted, driven by the demand for new materials and bioactive molecules.

One significant area of research is the development of novel catalytic systems for the synthesis of functionalized styrenes. researchgate.net This includes the use of palladium, copper, and other transition metals to catalyze cross-coupling reactions between aryl halides and various vinylating agents. acs.orgrsc.org The goal is to achieve these transformations under milder conditions, with higher yields, and with greater functional group tolerance.

Another major research thrust is the application of these building blocks in the synthesis of complex natural products and pharmaceutical agents. The ability to precisely install functional groups onto the aromatic ring and manipulate the vinyl group is critical for creating molecules with specific biological activities. acs.org For instance, functionalized styrenes are precursors to a variety of non-steroidal anti-inflammatory drugs. acs.org

Furthermore, the polymerization of functionalized styrenes is a key area of materials science research. By incorporating different functional groups into the styrene (B11656) monomer, polymers with tailored properties such as altered refractive index, conductivity, and thermal stability can be produced. acs.org The development of "living" radical polymerization techniques has provided even greater control over the synthesis of well-defined polymers with complex architectures. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO2 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

(4-ethenyl-2-iodophenyl) acetate |

InChI |

InChI=1S/C10H9IO2/c1-3-8-4-5-10(9(11)6-8)13-7(2)12/h3-6H,1H2,2H3 |

InChI Key |

WJNWNWLIEUSOOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 4 Vinylphenyl Acetate

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For 2-Iodo-4-vinylphenyl Acetate (B1210297), two primary retrosynthetic disconnections are considered.

Late-stage functionalization (LSF) is a powerful strategy that introduces key functional groups onto a complex molecular scaffold in the final steps of a synthesis. This approach can rapidly generate structural diversity and is particularly valuable in medicinal chemistry and materials science. In the context of 2-Iodo-4-vinylphenyl Acetate, an LSF approach would involve the direct iodination of a pre-synthesized 4-vinylphenyl acetate substrate. This strategy is attractive due to the commercial availability of 4-vinylphenyl acetate. The key challenge in this approach lies in achieving the desired regioselectivity, specifically targeting the ortho position to the acetate group.

A plausible retrosynthetic disconnection for a late-stage functionalization approach is shown below:

Figure 1: Retrosynthetic Disconnection via Late-Stage Functionalization

A stepwise assembly approach involves the sequential introduction of the vinyl, iodo, and acetate functionalities onto a simpler aromatic precursor. This method offers greater control over regiochemistry at each step but may involve a longer synthetic sequence. A logical stepwise synthesis could commence with a readily available substituted phenol, followed by iodination, introduction of the vinyl group, and finally, acetylation.

A potential retrosynthetic pathway for a stepwise assembly is as follows:

Figure 2: Retrosynthetic Disconnection via Stepwise Assembly

This stepwise approach allows for the precise placement of the iodo group relative to the hydroxyl group before the vinyl and acetate functionalities are introduced.

Introduction of the Iodo Moiety

The introduction of the iodine atom onto the phenyl ring is a critical step in the synthesis of this compound. Several methods can be employed to achieve this transformation, each with its own set of advantages and limitations.

Direct electrophilic iodination of an activated aromatic ring, such as a phenol or a phenyl acetate, is a common method for introducing an iodine atom. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl group in 4-vinylphenol and the acetoxy group in 4-vinylphenyl acetate are both ortho-, para-directing. Since the para position is already occupied by the vinyl group, iodination is expected to occur at one of the ortho positions.

Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). For phenol derivatives, the reaction can be highly regioselective. For instance, the iodination of phenols can be achieved using NIS in the presence of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid to afford ortho-iodinated products.

Table 1: Reagents for Direct Electrophilic Iodination

| Reagent System | Substrate | Expected Product |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | 4-Vinylphenol | 2-Iodo-4-vinylphenol |

| N-Iodosuccinimide (NIS) / Acid Catalyst | 4-Vinylphenyl Acetate | This compound |

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic compounds. Palladium(II) catalysts can direct the iodination to a specific C-H bond through the use of a directing group. For the synthesis of this compound, a directing group would be required to achieve ortho-iodination. While the acetate group itself is not a strong directing group for palladium-catalyzed C-H activation, related functional groups can be employed. For instance, phenylcarbamates have been shown to be effective directing groups for palladium-catalyzed ortho C-H iodination at room temperature using cyclic hypervalent iodine reagents nih.gov. This suggests a potential, albeit indirect, route where 4-vinylphenol is first converted to a suitable carbamate (B1207046), followed by palladium-catalyzed iodination and subsequent conversion to the acetate.

Hypervalent iodine reagents are attractive alternatives for iodination reactions due to their mild reaction conditions and high efficiency. Reagents such as phenyliodine diacetate (PIDA) or [hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) can be used in combination with an iodine source to generate a highly electrophilic iodine species in situ. These reagents have been successfully employed for the iodination of a wide range of aromatic and heteroaromatic compounds.

The use of hypervalent iodine reagents can offer excellent control over the reaction and may provide a cleaner reaction profile compared to traditional methods. For example, the combination of a hypervalent iodine(III) reagent with molecular iodine can facilitate the iodination of activated arenes.

Table 2: Common Hypervalent Iodine Reagents in Iodination

| Reagent | Abbreviation | Typical Application |

| Phenyliodine diacetate | PIDA | Oxidant for in situ generation of electrophilic iodine |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Oxidant and source of electrophilic tosyloxy group |

| 2-Iodoxybenzoic acid | IBX | Oxidant, often used in combination with an iodine source |

Halogen Exchange Reactions Precursors

The introduction of the iodine atom onto the phenyl ring is a critical step in the synthesis of this compound. While direct iodination is possible, halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide a versatile route from more readily available aryl halides, such as bromides or chlorides. nih.govscience.gov These reactions involve the substitution of a halogen atom with a heavier one. nih.gov

Copper- and nickel-based catalysts have been extensively studied for these transformations. nih.gov A mild and general method for converting aryl bromides into the corresponding aryl iodides utilizes a copper(I) iodide (CuI) catalyst in conjunction with a diamine ligand. acs.org This system tolerates a variety of functional groups, which is advantageous when synthesizing complex molecules. acs.org The choice of halide salt and solvent is crucial for both reaction rate and equilibrium conversion, with sodium iodide (NaI) in solvents like dioxane or n-butanol yielding favorable results. acs.org

Nickel complexes were among the first catalysts used for aromatic Finkelstein reactions. nih.gov Palladium complexes have also been shown to be effective, although some applications have been limited to the in situ generation of aryl iodides from chlorides. nih.gov The general principle involves the reaction of an aryl bromide or chloride precursor with an iodide salt in the presence of a metal catalyst.

Table 1: Catalytic Systems for Aromatic Halogen Exchange

| Catalyst System | Halide Source | Typical Solvent | Precursor | Product |

|---|---|---|---|---|

| 5 mol % CuI / 10 mol % 1,2-diamine ligand | NaI | Dioxane, n-butanol | Aryl Bromide | Aryl Iodide |

| Nickel Complexes | Various Iodide Salts | Various Organic Solvents | Aryl Bromide/Chloride | Aryl Iodide |

Formation of the Vinyl Functionality

The creation of the vinyl group on the aromatic ring can be accomplished through several modern and classical synthetic methods.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by metal complexes. wikipedia.org For the synthesis of vinylarenes, cross-metathesis is a relevant approach. organic-chemistry.org This intermolecular reaction involves coupling a precursor olefin with a vinylating agent, often releasing ethylene as a byproduct, which can help drive the reaction to completion. organic-chemistry.orglibretexts.org

The development of well-defined ruthenium catalysts, such as Grubbs catalysts, and molybdenum or tungsten-based Schrock catalysts, has made this reaction highly versatile and tolerant of numerous functional groups. wikipedia.orgorganic-chemistry.org A potential synthetic route could involve the cross-metathesis of a precursor, such as an allyl-substituted phenyl acetate, with ethylene. The reaction proceeds through a metallacyclobutane intermediate. wikipedia.orgharvard.edu

Heck-Type Cross-Coupling Reactions

The Mizoroki-Heck reaction is a fundamental and widely used method for forming vinylarenes. nih.gov This palladium-catalyzed reaction couples an aryl halide (or triflate) with an alkene in the presence of a base. organic-chemistry.orgyoutube.com For synthesizing this compound, a precursor like 2-iodo-4-bromophenyl acetate or diiodophenyl acetate could be reacted with ethylene gas. nih.gov

The reaction is known for its high functional group tolerance and typically yields the trans isomer with high selectivity. youtube.comnih.gov Advances in catalyst design, including the use of palladacycles, have enabled these reactions to proceed under milder conditions, such as with low pressures of ethylene (15–30 psi). nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination to release the vinylarene product. chegg.com

Table 2: Representative Conditions for Heck Vinylation of Aryl Halides

| Aryl Halide | Alkene | Palladium Source | Base | Product |

|---|---|---|---|---|

| Aryl Iodide | Ethylene | Palladacycle | Potassium Acetate | Vinylarene |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a route to the vinyl group by converting a carbonyl functionality, such as an aldehyde, into an alkene.

The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to react with an aldehyde or ketone. wikipedia.org To form the vinyl group in the target molecule, a precursor such as 4-formyl-2-iodophenyl acetate would be treated with methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.org The reaction proceeds through a betaine or, more commonly accepted for lithium-free conditions, a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide. wikipedia.orglibretexts.org A key advantage is that the position of the newly formed double bond is fixed. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.org The HWE reaction typically shows excellent selectivity for the formation of (E)-alkenes. organic-chemistry.orgnrochemistry.com The reaction of an aldehyde with a phosphonate, such as diethyl methylphosphonate, after deprotonation with a suitable base, would yield the vinyl group. nih.gov The dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org

Elimination Reactions from Substituted Ethyl Precursors

Traditional methods for forming vinyl groups include elimination reactions from precursors containing a substituted ethyl group at the 4-position of the ring. nih.gov These reactions involve the removal of a small molecule, such as water or a hydrogen halide, to create the carbon-carbon double bond.

Two plausible pathways include:

Dehydration: A precursor like 1-(4-acetyl-3-iodophenyl)ethanol could be synthesized by reducing the corresponding acetophenone. Subsequent acid-catalyzed dehydration would eliminate water to form the vinyl group.

Dehydrohalogenation: A precursor such as 4-(1-bromoethyl)-2-iodophenyl acetate could be treated with a strong base to promote the elimination of hydrogen bromide (HBr), yielding the desired vinylarene.

These methods can be less compatible with sensitive functional groups compared to modern cross-coupling reactions. nih.gov

Construction of the Phenyl Acetate Moiety

The final structural component, the phenyl acetate group, is formed via esterification of a corresponding phenol precursor, such as 2-iodo-4-vinylphenol. This transformation is typically achieved by acylation.

A common and effective method involves reacting the phenol with acetic anhydride. wikipedia.orgjetir.org The reaction can be performed under basic conditions, for example, by first dissolving the phenol in an aqueous sodium hydroxide (B78521) solution before adding the acetic anhydride. prepchem.com Alternatively, the reaction can be carried out under solvent-free and catalyst-free conditions by heating the phenol and acetic anhydride together. jetir.org Another standard procedure is the reaction of the phenol with acetyl chloride. wikipedia.org The direct esterification of phenols with acetic acid is also possible but often requires an acid catalyst and methods to remove the water byproduct to drive the equilibrium toward the product. acs.orgsciencemadness.org

Table 3: Methods for Phenyl Acetate Formation from Phenol

| Acylating Agent | Catalyst / Conditions | Key Features |

|---|---|---|

| Acetic Anhydride | 10% Aqueous NaOH | Rapid reaction at low temperature. prepchem.com |

| Acetic Anhydride | Heat (e.g., 150°C), solvent-free | "Green" method, no catalyst required. jetir.org |

| Acetic Acid | Sulfuric Acid, azeotropic water removal | Equilibrium-driven process. acs.orgsciencemadness.org |

Esterification of Phenolic Precursors

Esterification is a fundamental reaction in organic synthesis for the formation of esters. In the context of this compound synthesis, this would involve the reaction of the precursor, 2-iodo-4-vinylphenol, with a suitable acetylating agent, typically in the presence of a catalyst.

One common method for the esterification of phenols is the use of a carboxylic acid, in this case, acetic acid. However, the direct esterification of phenols with carboxylic acids is often a challenging and slow reaction. To drive the reaction towards the product, a strong acid catalyst is typically employed. The reaction proceeds by protonation of the carboxylic acid, increasing its electrophilicity, followed by nucleophilic attack by the phenolic hydroxyl group.

A more efficient approach for the esterification of phenols involves the use of more reactive acylating agents such as acid anhydrides or acyl chlorides, which will be discussed in the acylation section. When using a carboxylic acid like acetic acid, heterogeneous acid catalysts such as zeolites have shown promise in promoting the esterification of phenols. For instance, H+-zeolite β has been demonstrated to be an effective catalyst for the direct esterification of dicarboxylic acids with phenol, achieving high yields acs.org. This methodology could be adapted for the synthesis of this compound from 2-iodo-4-vinylphenol and acetic acid.

The following table provides representative data for the esterification of substituted phenols using a heterogeneous catalyst, illustrating the potential conditions for the synthesis of this compound.

| Phenolic Substrate | Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Ethylphenol | 4-Methoxyphenylacetic acid | Amberlyst-15 | Reflux | - | - |

| Phenol | Succinic Acid | H+-zeolite β | - | - | 96 |

| Phenol | Benzoic Acid | H-beta zeolite | 190-200 | - | - |

Note: The data in this table is based on analogous reactions and serves to provide a general framework for the synthesis of this compound.

Acylation Reactions

Acylation is a more common and generally more efficient method for the synthesis of phenolic esters compared to direct esterification with carboxylic acids. This process involves the reaction of a phenol with a more reactive acylating agent, such as an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride).

Base-Catalyzed Acylation: The acylation of phenols is often carried out in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the acylating agent ucalgary.ca. Common bases used for this purpose include pyridine and triethylamine. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst for acylation reactions and can be used in smaller, catalytic amounts gcsu.edu.

Phase-Transfer Catalysis: Acylation of phenols with acyl chlorides can also be efficiently carried out under phase-transfer catalysis (PTC) conditions. In this method, the phenoxide ion is generated in an aqueous phase and transferred to an organic phase containing the acyl chloride by a phase-transfer catalyst, such as a quaternary ammonium salt. This technique allows for rapid and high-yielding reactions at low temperatures lew.ro.

The following table presents data from the acylation of various phenols, which can be considered representative for the synthesis of this compound.

| Phenolic Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Acetic Anhydride | Sodium Bicarbonate | Ethyl Acetate | Room Temp | 95 |

| 4-Nitrophenol | Acetic Anhydride | Sodium Bicarbonate | Ethyl Acetate | Room Temp | 99 |

| Phenol | Acetyl Chloride | Tetrabutylammonium Chloride (PTC) | Dichloromethane/Water | 0 | Quantitative |

| Inert Alcohols/Phenols | Various Acylating Agents | DMAP·HCl | Base-free | Elevated | >88 |

Note: This data is compiled from studies on various phenolic substrates and is intended to provide a reference for the potential synthesis of this compound.

One-Pot and Cascade Synthesis Approaches

One-pot and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, without the need for isolation of intermediates. This approach offers significant advantages in terms of reduced waste, time, and resources.

While a specific one-pot or cascade synthesis for this compound has not been detailed in the literature, one could envision a process starting from a simpler precursor. For instance, a one-pot reaction could potentially involve the iodination of 4-vinylphenol followed by in-situ acylation of the resulting 2-iodo-4-vinylphenol. Such a process would require careful selection of reagents and reaction conditions to ensure the selective iodination at the ortho-position to the hydroxyl group, followed by efficient acylation of the phenolic hydroxyl group without affecting the vinyl group.

Palladium-catalyzed cascade reactions are powerful tools for the construction of complex molecular architectures nih.govmdpi.com. It is conceivable that a palladium-catalyzed process could be designed to introduce the vinyl group and facilitate the acetylation in a sequential manner. For example, a reaction could be envisioned starting from 2-iodo-4-bromophenyl acetate, where a palladium catalyst could first mediate a vinylation reaction at the 4-position, followed by a subsequent transformation. However, developing such a specific cascade reaction would require significant research and optimization.

A metal-free, one-pot acylation of phenols has been developed using an iodine source and hydrogen peroxide, which proceeds through ether formation, iodocyclization, C-C bond cleavage, and oxidative hydrolysis acs.org. While this specific reaction leads to ortho-acylation, the principles of one-pot transformations involving iodine and subsequent reactions are relevant.

Catalyst Systems and Ligand Design in this compound Synthesis

The choice of catalyst is crucial for the efficient and selective synthesis of this compound. Catalysts can be broadly categorized into homogeneous, heterogeneous, and organocatalysts, each with its own set of advantages and disadvantages.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. In the context of synthesizing this compound, homogeneous catalysts are particularly relevant for acylation reactions.

Palladium complexes are well-known homogeneous catalysts for a variety of organic transformations. While more commonly associated with cross-coupling reactions, palladium catalysts have also been employed in acylation reactions rsc.org. For instance, a cationic palladium(II) catalyst has been shown to be highly efficient for the acetylation of alcohols.

The following table provides examples of homogeneous catalysts used in acylation reactions of phenols and related substrates.

| Catalyst | Acylating Agent | Substrate | Key Features |

| Pyridine | Acetic Anhydride | Phenols | Acts as both a base and a nucleophilic catalyst. |

| DMAP (4-Dimethylaminopyridine) | Acetic Anhydride | Alcohols and Phenols | Highly efficient nucleophilic catalyst, used in smaller quantities. |

| DMAP·HCl | Various Acylating Agents | Inert Alcohols and Phenols | Recyclable catalyst, effective under base-free conditions gcsu.edu. |

| Cationic Palladium(II) Complex | Acetic Anhydride | Alcohols | High catalytic activity under mild conditions. |

Note: This table is a representation of homogeneous catalysts applicable to the synthesis of phenolic esters.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for simple recovery and recycling, which is beneficial for both economic and environmental reasons.

For the synthesis of this compound via esterification or acylation, several types of solid acid catalysts can be employed.

Zeolites: These are microporous aluminosilicate minerals that can be used as shape-selective acid catalysts. Zeolites such as H-beta and H-FER have been successfully used for the acylation and esterification of phenols rsc.org. Their well-defined pore structures can influence the selectivity of the reaction.

Sulfated Metal Oxides: Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and titania (TiO₂/SO₄²⁻), are highly acidic materials that can effectively catalyze acylation reactions of phenols with acetic anhydride, often under solvent-free conditions scispace.com.

Ion-Exchange Resins: Acidic ion-exchange resins, like Amberlyst-15, are another class of solid acid catalysts that can be used for the esterification of phenols gcsu.edu.

The following table summarizes various heterogeneous catalysts and their application in reactions relevant to the synthesis of this compound.

| Catalyst | Reaction Type | Substrate | Key Features |

| Zeolite H-FER | Acetylation | Phenols | Reusable, solvent-free conditions rsc.org. |

| TiO₂/SO₄²⁻ | Acetylation | Phenols | High efficiency, reusable catalyst scispace.com. |

| Amberlyst-15 | Esterification | 4-Ethylphenol | Promotes green chemistry by minimizing waste gcsu.edu. |

| H+-zeolite β | Esterification | Phenol | Effective for direct esterification with dicarboxylic acids acs.org. |

Note: This table illustrates the utility of heterogeneous catalysts in the synthesis of phenolic esters.

Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This field has gained significant attention as a more sustainable alternative to metal-based catalysis. In the synthesis of this compound, organocatalysts can play a crucial role, particularly in acylation reactions.

The most prominent example of an organocatalyst for the acylation of phenols is 4-(dimethylamino)pyridine (DMAP). DMAP functions as a nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the phenolic hydroxyl group, leading to the formation of the ester and regeneration of the DMAP catalyst. The hydrochloride salt of DMAP (DMAP·HCl) has also been developed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions gcsu.edu.

While a wide range of other organocatalysts have been developed for various transformations, their application specifically to the acylation of substituted phenols like 2-iodo-4-vinylphenol is an area that could be further explored. The development of chiral organocatalysts could also open up possibilities for enantioselective reactions if a prochiral center were present in the substrate.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic route, from the choice of starting materials and reagents to the selection of solvents and reaction conditions. This section explores the implementation of green chemistry in the synthesis of this compound, focusing on atom economy and the use of safer solvents.

A plausible synthetic approach to this compound can be analyzed through the lens of green chemistry. One potential route involves the iodination of 4-vinylphenyl acetate. The choice of iodinating agent and catalyst, as well as the solvent system, are critical factors in determining the "greenness" of the synthesis.

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgrsc.orgresearchgate.net An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts. rsc.orgrsc.org

In the synthesis of this compound, the atom economy can be significantly influenced by the chosen synthetic pathway. For instance, addition and rearrangement reactions typically have higher atom economies than substitution and elimination reactions. mdpi.com Catalytic approaches are also favored over stoichiometric ones as catalysts are used in small amounts and are not consumed in the reaction, thus not contributing to the waste stream. mdpi.com

To illustrate the concept, consider a hypothetical iodination of 4-vinylphenyl acetate. The choice of the iodinating reagent is paramount. Using molecular iodine (I₂) with an oxidizing agent might lead to the formation of byproducts, thus lowering the atom economy. In contrast, a more atom-economical approach might involve a catalytic system that utilizes a source of iodine more efficiently.

Table 1: Comparison of Atom Economy for Different Hypothetical Iodination Methods

| Iodination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Method A (Stoichiometric) | 4-vinylphenyl acetate, Molecular Iodine (I₂), Oxidizing Agent (e.g., HNO₃) | This compound | Water, Nitrogen Oxides | Lower |

| Method B (Catalytic) | 4-vinylphenyl acetate, Iodine Source (e.g., KI), Catalyst, Oxidant (e.g., H₂O₂) | This compound | Water | Higher |

This table is illustrative and the exact atom economy would depend on the specific stoichiometry and reagents used.

Safer Solvents and Auxiliaries

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries, or their complete elimination if possible. researchgate.netacs.org Solvents constitute a significant portion of the waste generated in chemical processes and can have substantial environmental and health impacts. acs.orgdigitellinc.com

In the synthesis of this compound, traditional organic solvents such as dichloromethane or chloroform might be employed. However, from a green chemistry perspective, these solvents are undesirable due to their toxicity and environmental persistence. The focus is on replacing them with greener alternatives.

Greener solvents can be bio-based, have lower toxicity, be readily biodegradable, and have a lower environmental footprint. nih.govmdpi.com For instance, solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are considered safer alternatives to many conventional solvents. nih.gov Water is also an excellent green solvent for many reactions, although its use depends on the solubility of the reactants and reagents. mdpi.com

The selection of a greener solvent for the synthesis of this compound would involve considering the solubility of the starting materials and reagents, as well as the compatibility with the reaction conditions. Research into solvent replacement guides and databases can aid in selecting the most appropriate and sustainable solvent for a given transformation. researchgate.net

Table 2: Comparison of Traditional vs. Greener Solvents for Organic Synthesis

| Solvent | Classification | Key Concerns/Benefits | Potential for Use in Synthesis of this compound |

| Dichloromethane | Halogenated | Toxic, suspected carcinogen, environmental pollutant | High, but undesirable from a green chemistry perspective |

| Toluene | Aromatic Hydrocarbon | Volatile organic compound (VOC), toxic | Moderate, but with environmental and health concerns |

| 2-Methyltetrahydrofuran | Bio-based Ether | Derived from renewable resources, lower toxicity | Potentially high, depending on solubility and reactivity |

| Cyclopentyl Methyl Ether | Ether | Low peroxide formation, high boiling point, easily recyclable | Potentially high, good alternative to other ethers |

| Water | Inorganic | Non-toxic, non-flammable, environmentally benign | Moderate, dependent on the development of water-compatible catalytic systems |

By prioritizing high atom economy and the use of safer solvents, the synthesis of this compound can be designed to be more sustainable and environmentally responsible, aligning with the core tenets of green chemistry.

Chemical Reactivity and Transformation Studies of 2 Iodo 4 Vinylphenyl Acetate

Reactions Involving the Aryl Iodide Group

The carbon-iodine bond on the aromatic ring is a key site for a variety of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides compared to other aryl halides makes 2-Iodo-4-vinylphenyl Acetate (B1210297) a valuable substrate in catalysis. wikipedia.orglibretexts.orglibretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl iodides are among the most reactive electrophiles for these transformations. wikipedia.org This high reactivity allows for coupling to occur under mild conditions, often with high yields and excellent functional group tolerance. wikipedia.orgwikipedia.org The reactivity of sp2-hybridized carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst follows the general trend: C-I > C-Br > C-Cl. wikipedia.orglibretexts.org This preference allows for selective reactions on molecules containing different halogen atoms. wikipedia.org

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The transformation is highly valued for its operational simplicity and the low toxicity of the boron reagents. libretexts.org For 2-Iodo-4-vinylphenyl Acetate, this reaction would yield a substituted 4-vinylphenyl acetate, forming a new carbon-carbon bond at the 2-position.

Stille Reaction: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. libretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A key drawback is the toxicity of the tin-based reagents. organic-chemistry.org

Sonogashira Reaction: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is highly efficient for aryl iodides and can be conducted under mild conditions, even at room temperature. wikipedia.orgorganic-chemistry.org This would convert this compound into a 2-(alkynyl)-4-vinylphenyl acetate derivative.

Negishi Reaction: The Negishi coupling reaction forms a carbon-carbon bond by reacting the aryl iodide with an organozinc reagent. wikipedia.org This method is notable for its ability to couple sp2, sp3, and sp carbon atoms. wikipedia.org Palladium or nickel catalysts can be used for this transformation. wikipedia.orgorganic-chemistry.org While powerful, the reaction's application can be limited by the water and air sensitivity of the organozinc reagents. wikipedia.org

Table 1: Summary of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic Acid/Ester (R-B(OR)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or Alkylated Arene |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) organic-chemistry.org | Biaryl, Vinylated/Alkynylated Arene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) wikipedia.org | Aryl-Alkyne |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex wikipedia.org | Biaryl, Alkylated/Vinylated Arene |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a negatively charged Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate, and thus the reaction rate, is highly dependent on the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

For this compound, the substituents present (an acetate group and a vinyl group) are not strongly electron-withdrawing. The acetate group is a weak activator, and the vinyl group is also considered weakly activating. Consequently, the aromatic ring is not sufficiently electron-deficient to be readily attacked by nucleophiles under standard SNAr conditions. Therefore, nucleophilic aromatic substitution pathways are generally considered unfavorable for this substrate.

Radical Reactions Involving Carbon-Iodine Bond Cleavage

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This cleavage can be initiated by heat, light (photolysis), or through the action of radical initiators. The resulting aryl radical cation is a highly reactive species that can participate in a variety of subsequent reactions. cmu.edu For this compound, cleavage of the C-I bond would generate a 2-acetoxy-4-vinylphenyl radical. This intermediate could then, for example, be trapped by a hydrogen atom donor to form 4-vinylphenyl acetate or participate in intermolecular or intramolecular addition reactions.

Formation of Organometallic Intermediates

Aryl iodides are excellent precursors for the formation of organometallic reagents. This is typically achieved through the direct oxidative insertion of a metal into the carbon-iodine bond. For instance, reacting this compound with magnesium metal (Mg) would lead to the formation of the corresponding Grignard reagent, (2-acetoxy-5-vinylphenyl)magnesium iodide. Similarly, reaction with zinc metal can produce an organozinc reagent, a key intermediate that is often generated in situ during a Negishi coupling. nih.gov These organometallic intermediates are potent carbon nucleophiles and can be used to react with a wide range of electrophiles to form new carbon-carbon bonds.

Reactions at the Vinyl Functionality

The vinyl group (-CH=CH₂) renders this compound a monomer that can undergo addition polymerization reactions to form long-chain polymers. The electronic nature of the vinyl group, influenced by the substituted phenyl ring, allows for polymerization via several mechanisms.

Addition Reactions (e.g., Hydrohalogenation, Hydrosilylation, Hydrogenation)

The vinyl group of this compound is susceptible to various addition reactions, allowing for the introduction of new functional groups and the saturation of the carbon-carbon double bond.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the vinyl group proceeds via an electrophilic addition mechanism. Following Markovnikov's rule, the hydrogen atom adds to the terminal carbon of the vinyl group, and the halide adds to the benzylic carbon, which is better able to stabilize the resulting carbocationic intermediate. This regioselectivity is further influenced by the electronic effects of the substituted aromatic ring.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metal complexes, most commonly those containing platinum. The reaction can lead to either the α- or β-adduct, with the regioselectivity being highly dependent on the choice of catalyst and silane. This transformation is a powerful method for introducing silyl (B83357) groups, which can serve as protecting groups or as handles for further synthetic modifications.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Careful selection of reaction conditions (pressure, temperature, and catalyst) is crucial to ensure the reduction of the vinyl group without affecting the aryl iodide or the acetate ester. This chemoselectivity allows for the targeted saturation of the double bond.

| Reaction Type | Reagent(s) | Expected Product | Key Features |

| Hydrohalogenation | HBr | 2-Iodo-4-(1-bromoethyl)phenyl acetate | Follows Markovnikov's rule. |

| Hydrosilylation | HSiCl₃, Pt catalyst | 2-Iodo-4-(2-(trichlorosilyl)ethyl)phenyl acetate | Catalyst-dependent regioselectivity. |

| Hydrogenation | H₂, Pd/C | 2-Iodo-4-ethylphenyl acetate | Chemoselective reduction of the vinyl group. |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group in this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction allows for the construction of six-membered rings with high stereochemical control. wikipedia.orgmasterorganicchemistry.com

In a typical Diels-Alder reaction, the vinyl group (the dienophile) reacts with a conjugated diene to form a cyclohexene (B86901) derivative. wikipedia.org The reactivity of this compound as a dienophile is influenced by the electronic nature of the substituents on the aromatic ring. The iodo and acetate groups are generally considered electron-withdrawing, which can make the vinyl group more electron-deficient and thus a more reactive dienophile, particularly when paired with electron-rich dienes. youtube.com Lewis acid catalysis can be employed to further enhance the reactivity of the dienophile and influence the regioselectivity and stereoselectivity of the cycloaddition. nih.gov The reaction provides a direct route to complex, polycyclic structures incorporating the substituted phenyl ring.

| Reaction | Reactant | Catalyst (optional) | Product Type |

| Diels-Alder | Conjugated Diene (e.g., Cyclopentadiene) | Lewis Acid (e.g., BF₃·OEt₂) | Substituted cyclohexene adduct |

Oxidative Cleavage and Dihydroxylation

The vinyl group is also a site for oxidation reactions, leading to either the formation of a diol or the complete cleavage of the double bond.

Dihydroxylation: This reaction converts the vinyl group into a vicinal diol (a 1,2-diol). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org This reaction proceeds through a cyclic intermediate to add two hydroxyl groups to the same face of the double bond. libretexts.org Anti-dihydroxylation can be accomplished in a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org

Oxidative Cleavage: The carbon-carbon double bond can be completely cleaved to form carbonyl compounds. Ozonolysis (O₃) is a classic method for this transformation. libretexts.org Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with zinc or dimethyl sulfide) yields an aldehyde (2-iodo-4-acetylphenyl acetate), while an oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid. Another common method is the Johnson-Lemieux oxidation, which uses catalytic osmium tetroxide and a stoichiometric amount of a periodate (B1199274) salt (like NaIO₄) to directly cleave the alkene to carbonyl compounds. nih.gov

| Reaction | Reagent(s) | Product |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 2-Iodo-4-(1,2-dihydroxyethyl)phenyl acetate |

| Oxidative Cleavage | 1. O₃ 2. Zn/H₂O | 4-Formyl-2-iodophenyl acetate |

Reactions of the Acetate Ester

The acetate ester functionality offers another handle for synthetic modification, primarily through nucleophilic acyl substitution.

Hydrolysis and Transesterification

Hydrolysis: The acetate group can be hydrolyzed under either acidic or basic conditions to yield the corresponding phenol, 2-Iodo-4-vinylphenol. Base-catalyzed hydrolysis (saponification) using a strong base like sodium hydroxide (B78521) is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is a useful method for modifying the ester group to alter the properties of the molecule or to introduce a different functional handle.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The acetate group itself is not a strong directing group. However, it can be readily converted into a more effective directed metalation group (DMG), such as an O-carbamate (-OCONR₂). organic-chemistry.org This group can chelate to an organolithium reagent, such as n-butyllithium, directing deprotonation specifically to the ortho position. wikipedia.orgorganic-chemistry.org In the case of a carbamate (B1207046) derived from this compound, the DMG would direct lithiation to the C3 position of the phenyl ring (ortho to the carbamate and meta to the iodo group). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Stereochemical Control in Reactions of this compound

The principles of stereochemical control are fundamental in modern organic synthesis, aiming to selectively produce a single stereoisomer of a chiral product. This is particularly crucial in the synthesis of pharmaceuticals and other biologically active molecules where different stereoisomers can exhibit vastly different activities. Chiral catalysts, which are themselves chiral molecules, play a pivotal role in achieving high levels of stereoselectivity. nih.gov They guide the reaction pathway to favor the formation of one enantiomer or diastereomer over others. nih.gov The primary methods for achieving such control involve asymmetric catalysis, which can be broadly categorized into metal-catalyzed reactions, organocatalysis, and biocatalysis.

In the context of a molecule like this compound, with its reactive vinyl and iodoaryl functionalities, several types of catalytic asymmetric reactions could theoretically be employed to achieve stereochemical control. These include, but are not limited to, asymmetric Heck reactions, Suzuki-Miyaura couplings, and various addition reactions across the vinyl group. The success of these reactions in inducing chirality depends heavily on the design of the chiral ligand or catalyst, which interacts with the substrate to create a diastereomeric transition state, thereby influencing the stereochemical outcome of the product.

Despite the potential for stereoselective transformations, a review of the current scientific literature does not provide specific examples or detailed research findings on the stereochemical control in reactions directly involving this compound. While numerous studies exist on asymmetric reactions of related structural motifs, such as styrenes and iodoarenes, data on the enantiomeric or diastereomeric excesses achieved with this specific compound as a substrate are not publicly available.

For illustrative purposes, the following table outlines the type of data that would be expected from studies on stereochemical control. However, it is important to note that the values presented are hypothetical due to the absence of specific research data for this compound.

Hypothetical Data on Stereoselective Reactions of this compound

| Reaction Type | Chiral Ligand/Catalyst | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric Heck Reaction | (R)-BINAP | Chiral dihydronaphthalene derivative | Not Available |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral diol | Not Available |

| Asymmetric Suzuki Coupling | Chiral phosphine (B1218219) ligand | Axially chiral biaryl | Not Available |

The pursuit of stereochemical control in the reactions of functionalized molecules like this compound remains an active area of research in organic synthesis. The development of new chiral catalysts and methodologies is continually expanding the toolbox for chemists to create complex, single-enantiomer molecules with high precision. Future research may yet elucidate the specific stereochemical behavior of this compound in various asymmetric transformations.

Mechanistic Investigations of Reactions Involving 2 Iodo 4 Vinylphenyl Acetate

Elucidation of Reaction Pathways and Intermediates

Reaction pathways for 2-Iodo-4-vinylphenyl acetate (B1210297) are predominantly explored through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The general pathway for a typical cross-coupling reaction, such as a Heck or Suzuki coupling, involves a catalytic cycle that dictates the transformation of reactants to products.

Heck-Type Reactions: In reactions involving the vinyl group, the pathway often follows a Heck-type mechanism. The key steps are:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (2-Iodo-4-vinylphenyl acetate) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This intermediate is a key species where the aryl group is now bonded to the palladium center.

Carbopalladation: The vinyl moiety of another molecule or a different alkene substrate coordinates to the Pd(II) complex. This is followed by migratory insertion of the vinyl group into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: For the reaction to turn over, a β-hydride is eliminated from the alkylpalladium intermediate to form a new alkene product and a hydridopalladium(II) complex.

Reductive Elimination: The hydridopalladium(II) species, often in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst and a salt, closing the catalytic cycle.

Suzuki-Type Reactions: When coupling at the iodo-position with a boronic acid or ester, the Suzuki-Miyaura pathway is operative.

Oxidative Addition: Similar to the Heck reaction, the process starts with the oxidative addition of this compound to a Pd(0) catalyst, yielding an arylpalladium(II) halide intermediate.

Transmetalation: A boronate species, formed by the reaction of the boronic acid with a base, transfers its organic group to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This key intermediate then undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.

Intermediates in these reactions are typically transient and highly reactive, including various palladium complexes at different oxidation states (Pd(0), Pd(II), and sometimes Pd(IV)) as well as organometallic species like arylpalladium halides and diorganopalladium complexes.

Kinetic Studies and Rate Determining Steps

While extensive kinetic data solely focused on this compound are not widely published, general principles from studies on similar aryl iodides in palladium-catalyzed reactions apply. For many palladium-catalyzed cross-coupling reactions involving aryl iodides, the oxidative addition of the C-I bond to the Pd(0) complex is often the rate-determining step. This is because the C-I bond is strong and requires significant activation energy to break.

Transition State Analysis and Energy Profiles

Transition state analysis, frequently performed using computational methods like Density Functional Theory (DFT), provides a deeper understanding of the energy landscape of a reaction. For reactions involving molecules like this compound, DFT calculations can model the geometries and energies of transition states and intermediates for each step of the catalytic cycle. researchgate.net

For the oxidative addition step, the transition state involves the interaction of the C-I bond with the electron-rich Pd(0) center. The energy barrier for this step is influenced by the electronic properties of the aryl iodide and the ligands on the palladium. For the reductive elimination step, the transition state involves the two organic groups coming together to form the new C-C bond as they detach from the palladium center. The stability of these transition states determines the feasibility and rate of the corresponding elementary step.

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in directing the reaction mechanism and achieving the desired outcome.

Catalyst System:

Palladium Source: Pd(0) complexes like Pd(PPh₃)₄ or Pd(dba)₂ are common catalyst precursors. They can also be generated in situ from Pd(II) salts like Pd(OAc)₂ or PdCl₂ upon reduction.

Ligands: Phosphine (B1218219) ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium catalyst, influence its reactivity, and can control selectivity. Bulky, electron-rich ligands generally accelerate oxidative addition but may slow down reductive elimination.

Bimetallic Catalysts: In industrial vinyl acetate synthesis, palladium-gold (Pd-Au) bimetallic catalysts are often used. researchgate.netdntb.gov.ua Gold is thought to stabilize the active metallic form of palladium. aiche.org Pd-Cu catalysts have also been explored as a lower-cost alternative. aiche.org

Reagents:

Base: In reactions like Suzuki, Sonogashira, and Heck couplings, a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is essential. In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate. In Heck reactions, the base is required to regenerate the Pd(0) catalyst in the final step of the cycle.

Solvent: The solvent can influence the solubility of reagents and intermediates, as well as the stability of charged species. Aprotic polar solvents like DMF, THF, or dioxane are commonly used.

The table below summarizes the roles of various components in a typical palladium-catalyzed cross-coupling reaction.

| Component | Type | Role in Mechanism |

| Palladium | Catalyst | Facilitates oxidative addition and reductive elimination; the central atom in the catalytic cycle. |

| Phosphine Ligands | Co-catalyst | Stabilize the Pd catalyst, modulate electronic and steric properties, affect reaction rates. |

| Base (e.g., K₂CO₃) | Reagent | Activates coupling partners (e.g., boronic acids), regenerates the active catalyst form. |

| Solvent (e.g., THF) | Medium | Solubilizes reactants and intermediates, can influence reaction rates and pathways. |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. wikipedia.orgresearchgate.net In the context of this compound, several types of labeling studies could be envisioned to provide mechanistic clarity:

Deuterium (B1214612) (²H) Labeling: Replacing specific hydrogen atoms with deuterium can help determine if a particular C-H bond is broken in the rate-determining step, via the kinetic isotope effect (KIE). For example, deuterating the vinyl group could probe the mechanism of β-hydride elimination in Heck-type reactions.

Carbon-13 (¹³C) Labeling: Incorporating a ¹³C label at the iodine-bearing carbon or within the vinyl or acetate groups would allow for precise tracking of these fragments throughout the reaction using ¹³C NMR or mass spectrometry. nih.gov This can confirm the connectivity of atoms in the final product and rule out alternative rearrangement pathways.

Oxygen-18 (¹⁸O) Labeling: Labeling the carbonyl oxygen of the acetate group with ¹⁸O could be used to investigate whether the acetate group participates in any intramolecular reactions or if it remains a spectator group during transformations at the iodo- or vinyl- positions.

While specific isotopic labeling studies performed directly on this compound are not prominently featured in the literature, the principles derived from studies on analogous systems are applicable. aiche.orgnih.gov Such experiments are invaluable for distinguishing between proposed mechanistic pathways that are otherwise difficult to differentiate. wikipedia.org

Applications of 2 Iodo 4 Vinylphenyl Acetate As a Synthetic Building Block

Precursor for Functional Polymers and Copolymers

The primary application of 2-Iodo-4-vinylphenyl acetate (B1210297) lies in its role as a monomer for the synthesis of functional polymers and copolymers. The vinyl group allows it to undergo polymerization, while the iodo and acetate functionalities can be retained in the resulting polymer backbone for subsequent chemical modifications.

Synthesis of Iodinated Poly(vinylphenyl acetate) Derivatives

The polymerization of styrenic monomers, including halogenated derivatives, can be achieved through various methods. For monomers like 2-Iodo-4-vinylphenyl acetate, controlled radical polymerization (CRP) techniques are particularly advantageous. cmu.edunih.gov Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ). cmu.edudigitellinc.comsjsu.eduwikipedia.orgsigmaaldrich.comcmu.edumdpi.com

RAFT polymerization, in particular, has been successfully employed for the controlled polymerization of 4-iodostyrene, a structurally similar monomer. digitellinc.comsjsu.edudigitellinc.com This suggests that this compound can also be polymerized effectively using RAFT, yielding well-defined poly(this compound). The use of a suitable RAFT agent, such as a thiocarbonylthio compound, allows for the formation of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5). cmu.eduwikipedia.org The resulting iodinated polymer serves as a stable, yet highly adaptable, platform for further functionalization. While conventional free-radical polymerization is possible, it offers less control over the final polymer structure. Anionic polymerization methods are generally considered challenging for halogenated styrenes due to the potential for undesirable side reactions, such as halogen exchange. digitellinc.com

Table 1: Controlled Radical Polymerization Techniques for Styrenic Monomers

| Polymerization Technique | Key Features | Relevant Monomers |

|---|---|---|

| RAFT Polymerization | Tolerant to a wide range of functional groups; uses thiocarbonylthio compounds as chain transfer agents. nih.govwikipedia.orgsigmaaldrich.com | 4-Iodostyrene, Styrene (B11656), Acrylates, Vinyl Acetate. nih.govdigitellinc.comsjsu.edudigitellinc.com |

| ATRP | Uses a transition metal catalyst (typically copper) to control the polymerization; allows for the synthesis of well-defined block copolymers. cmu.educmu.edumdpi.com | Styrene, Substituted Styrenes, (Meth)acrylates. cmu.educmu.edumdpi.com |

| NMP (Nitroxide-Mediated Polymerization) | Employs stable nitroxide radicals to mediate polymerization; one of the first widely accessible CRP methods for styrenes. | Styrene derivatives, Acrylates, Dienes. |

Block Copolymer Synthesis

Well-defined polymers, such as poly(this compound) synthesized via CRP, can serve as macro-chain transfer agents or macroinitiators for the synthesis of block copolymers. digitellinc.comsjsu.edursc.org For instance, a poly(this compound) chain synthesized by RAFT polymerization can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. wikipedia.orgresearchgate.net

This strategy allows for the creation of amphiphilic block copolymers by sequentially polymerizing monomers with different polarities. For example, a hydrophobic block of poly(this compound) could be combined with a hydrophilic block, such as poly(ethylene oxide) or poly(acrylic acid). unm.eduresearchgate.net Such copolymers are of great interest due to their ability to self-assemble into various nanostructures, including micelles and vesicles, in selective solvents. researchgate.netyoutube.com

The synthesis of these complex architectures can be achieved by combining different polymerization techniques. A polymer block can be prepared by one method and then chain-extended with a different monomer using another technique, a strategy that expands the range of accessible block copolymer structures. researchgate.net

Polymer Analogous Reactions for Post-Polymerization Modification

A key feature of poly(this compound) is the presence of the aryl iodide group on each repeating unit, which acts as a versatile handle for post-polymerization modification (PPM). sjsu.edudigitellinc.com This approach allows for the synthesis of a single "scaffold" polymer which can then be diversified into a library of functional polymers through subsequent chemical reactions. The high reactivity of the carbon-iodine bond compared to other carbon-halogen bonds makes it particularly suitable for a range of cross-coupling reactions. nih.govwikipedia.org

Palladium-catalyzed cross-coupling reactions are exceptionally effective for this purpose:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide on the polymer with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. digitellinc.comsjsu.edursc.orgrsc.orgresearchgate.net It is a highly efficient method for forming carbon-carbon bonds and can be used to attach a wide variety of functional groups to the polymer backbone with excellent modification efficiency, often approaching 100%. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. organic-chemistry.orgacs.orgmdpi.comrsc.orglibretexts.org This reaction is a powerful tool for creating new carbon-carbon double bonds and introducing complex side-chains onto the polymer. rsc.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the polymer's aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com It is widely used to synthesize conjugated systems and introduce alkyne functionalities, which can be further modified. wikipedia.orglibretexts.org

These PPM strategies enable the synthesis of functional materials that would be difficult to achieve by direct polymerization of the corresponding functional monomers.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. wikipedia.org The vinyl iodide moiety is a particularly useful building block in organic synthesis. wikipedia.org

The dual functionality of this compound allows for a modular synthetic approach. The aryl iodide can undergo cross-coupling reactions to introduce a desired substituent, and the vinyl group can then be used in subsequent transformations, such as polymerization, cycloadditions, or olefin metathesis. Conversely, the vinyl group could be modified first, followed by reaction at the iodo-position. This versatility makes it a linchpin for building molecular complexity. For instance, the Sonogashira coupling of a vinyl iodide with a terminal alkyne is a key step in the synthesis of enynes and enediynes, which are important structural motifs in many natural products. libretexts.org

Scaffold for Advanced Material Development (focus on synthetic routes to materials)

The polymer derived from this compound, poly(this compound), serves as an excellent scaffold for the development of advanced functional materials. sjsu.edudigitellinc.com The ability to precisely modify the aryl iodide groups along the polymer chain allows for the tailoring of material properties for specific applications.

For example, by performing Suzuki coupling reactions with appropriate boronic acids, the polymer can be functionalized with electro-active or photo-active groups, leading to materials for use in electronics or optoelectronics. nih.govsjsu.edudigitellinc.com The synthesis of poly(phenyleneethynylene)s through Sonogashira polymerization of aryl dihalides and diynes highlights the potential for creating highly conjugated polymer systems from similar building blocks. libretexts.org

Furthermore, the iodinated polymer scaffold can be used to prepare polymer-supported reagents. For instance, oxidation of the aryl iodide groups can yield polymer-supported hypervalent iodine reagents. sjsu.edudigitellinc.com These reagents are valuable in organic synthesis as they can perform a variety of oxidative transformations while being easily separable from the reaction mixture, facilitating purification and potential recycling.

Development of Novel Reagents and Catalysts

The structure of this compound and its corresponding polymer lends itself to the development of novel reagents and catalysts. Aryl iodides are common precursors for the synthesis of organometallic complexes that can act as catalysts. rsc.orgnih.gov

By anchoring a catalyst or a ligand to the poly(this compound) backbone, a heterogeneous or polymer-supported catalyst can be created. nih.gov For example, an aryl-palladium complex, known to be an efficient catalyst precursor for carbonylation reactions, could potentially be synthesized from the iodinated polymer. rsc.org Such polymer-supported catalysts offer significant advantages, including ease of separation from the reaction products and the potential for recycling and reuse, which is both economically and environmentally beneficial. nih.gov

Additionally, chiral aryl iodides have been developed as catalysts for enantioselective reactions. nih.gov This opens the possibility of synthesizing chiral polymers from this compound or modifying the resulting polymer with chiral moieties to create novel, polymer-based asymmetric catalysts.

Contribution to Diversity-Oriented Synthesis and Combinatorial Chemistry: An Unexplored Frontier

Diversity-oriented synthesis and combinatorial chemistry are powerful strategies in medicinal chemistry and materials science for the rapid generation of large collections of structurally diverse molecules. These libraries are then screened to identify compounds with desired biological activities or material properties. The efficiency of these approaches relies on the use of versatile building blocks that can be systematically and efficiently modified to create a wide array of final products.

A suitable building block for DOS and combinatorial chemistry often possesses multiple, orthogonally reactive functional groups. In principle, this compound, with its aryl iodide and vinyl moieties, fits this description. The aryl iodide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. Simultaneously or sequentially, the vinyl group could be a handle for reactions like Heck coupling, hydrofunctionalization, or polymerization.

However, a thorough review of scientific databases and chemical literature provides no specific examples or detailed research findings where this compound has been explicitly employed as a scaffold or building block in a diversity-oriented or combinatorial synthesis campaign. The potential reaction pathways and the diversity of the resulting molecular structures remain theoretical in the absence of published research.

Consequently, no data tables detailing reaction conditions, yields, or the scope of synthesized libraries using this specific compound can be provided. The contribution of this compound to these fields of chemical synthesis is, as of now, not substantiated by the available scientific evidence.

Advanced Methodologies for Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Iodo-4-vinylphenyl acetate (B1210297), providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Iodo-4-vinylphenyl acetate, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear as a complex multiplet in the downfield region. The vinyl group protons give rise to a characteristic set of signals, including a doublet of doublets for the proton attached to the same carbon as the phenyl ring, and two separate signals for the terminal vinyl protons. The acetyl group protons appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetate group resonates at a characteristic downfield shift. The aromatic carbons show a pattern of signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring, with the carbon attached to the iodine atom being significantly shifted. The vinyl carbons also exhibit characteristic chemical shifts.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| 7.9 (d, J=2.2 Hz, 1H) | Aromatic CH |

| 7.5 (dd, J=8.5, 2.2 Hz, 1H) | Aromatic CH |

| 6.9 (d, J=8.5 Hz, 1H) | Aromatic CH |

| 6.7 (dd, J=17.6, 10.9 Hz, 1H) | Vinyl CH |

| 5.8 (d, J=17.6 Hz, 1H) | Vinyl CH₂ |

| 5.3 (d, J=10.9 Hz, 1H) | Vinyl CH₂ |

| 2.3 (s, 3H) | Acetyl CH₃ |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| 169.0 | C=O (ester) |

| 150.0 | C-O (aromatic) |

| 140.0 | C-I (aromatic) |

| 137.0 | C (aromatic) |

| 136.0 | Vinyl CH |

| 128.0 | CH (aromatic) |

| 123.0 | CH (aromatic) |

| 116.0 | Vinyl CH₂ |

| 92.0 | CH (aromatic) |

| 21.0 | CH₃ (acetyl) |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₉IO₂.

Electron ionization (EI) is a common technique used in mass spectrometry. azom.com The resulting mass spectrum typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.org For this compound, fragmentation may involve the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO). The presence of iodine with its characteristic isotopic pattern (¹²⁷I) further aids in the identification of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong absorption band is expected in the region of 1770-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester will appear in the 1250-1000 cm⁻¹ region. The presence of the vinyl group is indicated by C=C stretching vibrations around 1630 cm⁻¹ and C-H out-of-plane bending vibrations in the 1000-810 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, the C=C stretching of the vinyl group and the aromatic ring breathing modes would be expected to give strong Raman signals. researchgate.netspectroscopyonline.com The C=O stretch of the ester is also Raman active. azom.com The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, reversed-phase HPLC with a C18 column is a common method. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC can be used to determine the purity of a sample by measuring the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): Gas chromatography is another powerful technique for analyzing volatile compounds like this compound. tcichemicals.com A capillary column with a non-polar or moderately polar stationary phase is typically employed. The sample is vaporized and carried through the column by an inert gas. The retention time is used for identification, and the peak area is proportional to the concentration, allowing for purity determination. GC coupled with a mass spectrometer (GC-MS) provides both separation and structural information, making it a highly effective analytical tool.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. The resulting crystal structure provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique offers an unambiguous confirmation of the molecular structure.

Elemental Analysis for Compositional Verification